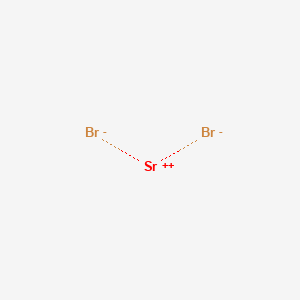

BROMURE DE STRONTIUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

See also: Strontium bromide (preferred); Strontium cation (has active moiety).

Applications De Recherche Scientifique

- Des chercheurs ont étudié le mécanisme microscopique de l'adsorption de l'eau sur les surfaces de bromure de strontium en utilisant la théorie de la fonctionnelle de la densité (DFT) et des calculs de dynamique moléculaire .

- Ces générateurs convertissent la chaleur produite par la désintégration radioactive en électricité, ce qui les rend précieux pour les missions spatiales et les endroits reculés .

- Ces nanoparticules trouvent des applications dans l'imagerie biomédicale, l'administration de médicaments, la thérapeutique du cancer et la chimio-détection .

- Des chercheurs ont exploré son utilisation dans le développement de matériaux aux propriétés améliorées, telles qu'une résistance mécanique accrue et une compatibilité biologique .

Stockage de chaleur par adsorption thermochimique

Générateurs thermoélectriques à radioisotopes (GTR)

Imagerie biomédicale et administration de médicaments

Science des matériaux et polymères

Composés de cadre organométallique (MOF)

Mécanisme D'action

Target of Action

Strontium Bromide (SrBr2) is a chemical compound that primarily targets the strontium ions . These ions are known to play a crucial role in various biological processes, particularly in bone metabolism .

Mode of Action

It is known that the strontium ions in the compound can interact with thecalcium-sensing receptor (CaSR) in bone tissue cells . This interaction can lead to various cellular changes, including the intensification of osteoblastogenesis (formation of new bone cells) and the inhibition of osteoclastogenesis (resorption or breakdown of bone tissue) .

Biochemical Pathways

The biochemical pathways affected by Strontium Bromide are primarily related to bone metabolism. The compound can increase the expression of key osteoblastogenesis genes by activating multiple signaling pathways . This promotes the differentiation and proliferation of pre-osteoblasts and osteoblasts, leading to an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of Strontium Bromide’s action is the modulation of bone metabolism. By promoting osteoblastogenesis and inhibiting osteoclastogenesis, the compound can increase bone mass and improve bone strength . This could potentially be beneficial in conditions such as osteoporosis, where bone mass is typically reduced.

Action Environment

The action of Strontium Bromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body

Safety and Hazards

Orientations Futures

Strontium bromide has a strong potential for the recovery, storage, and controlled release of low-grade heat . It has been successfully demonstrated on a 1 kW scale in a lab-scale storage unit . Future research may focus on optimizing its use in thermochemical energy storage and heat transformation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Strontium bromide (SrBr2) can be achieved through a reaction between Strontium carbonate (SrCO3) and Hydrobromic acid (HBr).", "Starting Materials": ["Strontium carbonate (SrCO3)", "Hydrobromic acid (HBr)"], "Reaction": [ "Add Strontium carbonate (SrCO3) to Hydrobromic acid (HBr) slowly while stirring", "The reaction will produce Strontium bromide (SrBr2) and Carbon dioxide (CO2)", "Filter the mixture to remove any unreacted Strontium carbonate (SrCO3)", "Evaporate the filtrate to obtain Strontium bromide (SrBr2) in solid form" ] } | |

Numéro CAS |

10476-81-0 |

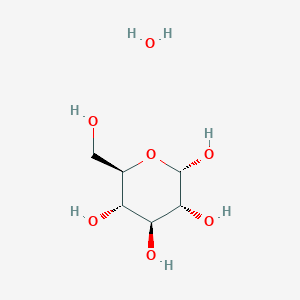

Formule moléculaire |

Br2Sr |

Poids moléculaire |

247.43 g/mol |

Nom IUPAC |

strontium;dibromide |

InChI |

InChI=1S/2BrH.Sr/h2*1H;/q;;+2/p-2 |

Clé InChI |

YJPVTCSBVRMESK-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Sr+2] |

SMILES canonique |

[Br-].[Br-].[Sr+2] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Q1: What makes strontium bromide a promising material for thermochemical energy storage?

A1: Strontium bromide, specifically its hydrated form (SrBr2·6H2O), exhibits a reversible hydration/dehydration reaction suitable for thermochemical energy storage. [, , ] This reaction involves the absorption of heat during dehydration (charging) and the release of heat upon hydration (discharging).

Q2: What are the advantages of using strontium bromide for heat storage compared to conventional methods?

A2: Compared to sensible heat storage, which relies on temperature changes, and latent heat storage, which utilizes phase transitions, thermochemical storage offers higher energy densities. [] This translates to a greater amount of energy stored within a given volume.

Q3: What temperature range is suitable for strontium bromide-based thermochemical energy storage?

A3: Research indicates that strontium bromide is suitable for low to medium temperature applications, typically below 150 °C. [] For instance, a study demonstrated its effectiveness for heat transformation in the range of 180 °C to 250 °C. []

Q4: How does doping with other elements affect the thermochemical properties of strontium bromide?

A4: Doping strontium bromide with calcium significantly enhances its thermodynamic properties for heat storage applications. Studies show that calcium doping lowers the energy barrier for both water [] and ammonia [] adsorption. Conversely, magnesium doping has been observed to increase the energy barrier for ammonia adsorption. []

Q5: What structural changes occur in strontium bromide during the hydration/dehydration cycles, and how do these changes impact its performance?

A5: Experimental studies reveal that repeated hydration/dehydration cycles cause agglomeration of primary particles and a significant increase in the overall volume of porous strontium bromide. [, ] These changes can negatively impact the vapor mass transfer, thermal conductivity, and overall thermal performance of the storage system. [, ]

Q6: What strategies are being explored to improve the stability and performance of strontium bromide for thermochemical storage?

A6: Researchers are investigating composite materials incorporating strontium bromide with various additives to enhance its stability and performance. For example, incorporating expanded natural graphite and activated carbon has shown improvements in porosity, thermal conductivity, and permeability. [] Additionally, adding a polyelectrolyte like polydiallyldimethylammonium chloride has demonstrated potential for stabilizing the salt and improving water sorption/desorption properties and mechanical resistance during cycling. []

Q7: What is the molecular formula and weight of strontium bromide?

A7: The molecular formula of anhydrous strontium bromide is SrBr2, and its molecular weight is 247.43 g/mol.

Q8: What is the crystal structure of strontium bromide monohydrate?

A8: Strontium bromide monohydrate (SrBr2·H2O) crystallizes in an orthorhombic structure with the space group Pnma. [, ]

Q9: Are there any known spectroscopic data available for strontium bromide?

A9: While specific spectroscopic data is not mentioned within the provided abstracts, techniques like 29Si nuclear magnetic resonance (NMR) spectroscopy have been employed to study the anionic structure of strontium bromide silicates. []

Q10: What are other applications of strontium bromide?

A10: Strontium bromide finds use in various applications:

- Pyrotechnics: It provides the red color in pyrotechnic devices like flares and fireworks. []

- Laser Technology: It serves as a lasing medium in strontium bromide vapor lasers. [, ]

Q11: How does the solubility of strontium bromide affect its applications?

A11: Strontium bromide exhibits good solubility in water and ethanol. [, ] This property is crucial for applications like thermochemical energy storage, where efficient dissolution and precipitation are essential for the hydration/dehydration cycles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)